molecular formula C13H8N2O3 B1399731 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile CAS No. 959766-44-0

5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile

Cat. No. B1399731
M. Wt: 240.21 g/mol
InChI Key: POHSOAQCQWVUHA-UHFFFAOYSA-N
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Description

5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is a versatile chemical compound used in scientific research1. It exhibits a high level of complexity due to its complex structure, enabling diverse applications such as drug synthesis and material science1.



Synthesis Analysis

Unfortunately, the specific synthesis process for 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is not readily available from the search results. However, it’s worth noting that such compounds are typically synthesized in a laboratory setting, often involving multiple steps and various chemical reactions1.



Molecular Structure Analysis

The molecular structure of 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is complex, contributing to its versatility in scientific research1. The exact structure is not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile are not detailed in the search results. However, given its complex structure, it’s likely that it can participate in a variety of chemical reactions, particularly in the context of drug synthesis and material science1.



Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile are not detailed in the search results. However, it’s known that it’s a solid at room temperature3.


Safety And Hazards

The specific safety and hazards associated with 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile are not provided in the search results. However, like all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

The future directions for research involving 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile are not explicitly outlined in the search results. However, given its versatility and complex structure, it’s likely that it will continue to be a subject of interest in various fields, including drug synthesis and material science1.


properties

IUPAC Name

7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-5-11-10-3-1-2-8-6-18-7-9(13(8)10)4-12(11)15(16)17/h1-4H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHSOAQCQWVUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=CC(=C(C3=CC=C2)C#N)[N+](=O)[O-])CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile

Synthesis routes and methods

Procedure details

5-Nitro-6-bromo-1H,3H-benzo[de]isochromene (23.0 g, 78.2 mmol) was dissolved in anhydrous DMF (500 mL). Then, copper (I) cyanide (10.5 g, 117 mmol) was added to the mixture at room temperature. The mixture was stirred at the internal temperature of 140° C. for 3 hours, and then cooled to 70° C. The resulting insoluble material was separated by filtration. The filtrate was poured into water (1500 mL), and stirred at room temperature for 2 hours. The resulting precipitate was collected by filtration, washed with acetonitrile, and air-dried. The title compound was obtained as yellow solid (15.9 g, 85%).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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